pyrazolo[1,5-a]pyrazine-4-thiol
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Description
Pyrazolo[1,5-a]pyrazine-4-thiol is a chemical compound with the CAS Number: 1566883-97-3 . It has a molecular weight of 151.19 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been widely studied . Based on scaffold hopping and computer-aid drug design, a variety of pyrazolo[1,5-a]pyrazine derivatives have been synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H, (H,7,10) .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrazine derivatives are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Mechanism of Action
While the specific mechanism of action for pyrazolo[1,5-a]pyrazine-4-thiol is not mentioned in the search results, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors . These compounds inhibit the proliferation of certain cell lines and show enzymatic inhibitory activity against CDK2/cyclin A2 .
The dipole moment changes (Δμ) in related compounds were calculated to be 10.3, 12.8 and 19.0 D .
Future Directions
The future directions of research on pyrazolo[1,5-a]pyrazine-4-thiol and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, their significant photophysical properties make them attractive for optical applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrazolo[1,5-a]pyrazine-4-thiol involves the condensation of 2-aminothiophenol with 1,2-diketone followed by cyclization with hydrazine hydrate.", "Starting Materials": [ "2-aminothiophenol", "1,2-diketone", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 1,2-diketone in the presence of a base such as potassium carbonate to form the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate in the presence of a catalyst such as copper acetate to form pyrazolo[1,5-a]pyrazine-4-thiol." ] } | |
CAS No. |
1566883-97-3 |
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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